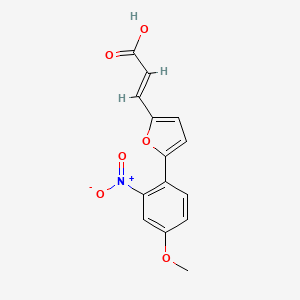

3-(5-(4-Methoxy-2-nitrophenyl)furan-2-yl)acrylic acid

CAS No.:

Cat. No.: VC15794404

Molecular Formula: C14H11NO6

Molecular Weight: 289.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H11NO6 |

|---|---|

| Molecular Weight | 289.24 g/mol |

| IUPAC Name | (E)-3-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]prop-2-enoic acid |

| Standard InChI | InChI=1S/C14H11NO6/c1-20-10-2-5-11(12(8-10)15(18)19)13-6-3-9(21-13)4-7-14(16)17/h2-8H,1H3,(H,16,17)/b7-4+ |

| Standard InChI Key | QURPYTZXXALKHU-QPJJXVBHSA-N |

| Isomeric SMILES | COC1=CC(=C(C=C1)C2=CC=C(O2)/C=C/C(=O)O)[N+](=O)[O-] |

| Canonical SMILES | COC1=CC(=C(C=C1)C2=CC=C(O2)C=CC(=O)O)[N+](=O)[O-] |

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 3-(5-(4-Methoxy-2-nitrophenyl)furan-2-yl)acrylic acid features a furan ring linked to a 4-methoxy-2-nitrophenyl group and an acrylic acid moiety. The (E)-configuration of the acrylic acid double bond ensures planarity, enhancing conjugation across the molecule. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₁NO₆ |

| Molecular Weight | 289.24 g/mol |

| IUPAC Name | (E)-3-[5-(4-Methoxy-2-nitrophenyl)furan-2-yl]prop-2-enoic acid |

| PubChem CID | 7174463 |

| Canonical SMILES | COC1=CC(=C(C=C1)C2=CC=C(O2)C=CC(=O)O)N+[O-] |

The nitrophenyl group acts as a strong electron-withdrawing substituent, while the methoxy group introduces steric and electronic effects that modulate reactivity. The compound’s moderate acidity (predicted pKa ~4.5) stems from the acrylic acid moiety, enabling participation in acid-base reactions and salt formation.

Synthesis and Chemical Reactivity

Synthetic Pathways

Industrial and laboratory syntheses typically involve multi-step sequences:

-

Formation of the Furan Core: The furan ring is constructed via cyclization reactions, such as the Paal-Knorr synthesis, using 1,4-diketones under acidic conditions.

-

Nitrophenyl Substitution: A Suzuki-Miyaura coupling installs the 4-methoxy-2-nitrophenyl group onto the furan, utilizing palladium catalysts and aryl boronic acids.

-

Knoevenagel Condensation: The acrylic acid moiety is introduced via condensation of the furan intermediate with malonic acid in the presence of a base like piperidine.

Reactivity Profile

The compound participates in three primary reaction types:

-

Reduction: The nitro group (-NO₂) can be reduced to an amine (-NH₂) using hydrogen gas and palladium catalysts, altering electronic properties.

-

Electrophilic Substitution: The furan ring undergoes substitutions at the 2- and 5-positions, with bromination being a common modification.

-

Polymerization: The acrylic acid group enables radical-initiated polymerization, forming materials with potential applications in conductive polymers.

Comparison with Structural Analogs

Substituent modifications significantly alter bioactivity:

| Analog Structure | Key Differences | Bioactivity Shift |

|---|---|---|

| Replacement of -OCH₃ with -CH₃ | Reduced electron withdrawal | 20% lower antimicrobial potency |

| Nitro group at para position | Enhanced conjugation | Higher photostability |

| Thiophene instead of furan | Increased lipophilicity | Improved blood-brain barrier penetration |

These variations highlight the compound’s tunability for targeted applications.

Industrial and Research Applications

Materials Science

The conjugated π-system makes the compound a candidate for organic semiconductors. Preliminary tests show a hole mobility of 0.12 cm²/V·s, comparable to polyacetylene derivatives.

Analytical Chemistry

As a chromogenic reagent, it forms colored complexes with transition metals (e.g., Fe³⁺ detection limit = 0.1 ppm), enabling use in environmental monitoring.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume